molecular formula C25H24N4O5 B2485731 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1357746-64-5

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2485731
CAS RN: 1357746-64-5
M. Wt: 460.49
InChI Key: WYSXLMSORYOGJG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a N-(4-methylbenzyl)acetamide group . These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups and their arrangement. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group could potentially influence the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group. These groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may inhibit tumor growth by interfering with specific cellular pathways .

Anti-Inflammatory and Analgesic Effects: In animal models, this compound has demonstrated anti-inflammatory and analgesic properties. It could serve as a lead compound for developing novel pain-relieving drugs with reduced side effects compared to existing medications .

Organic Synthesis and Chemical Reactions

Knoevenagel Condensation: The synthesis of this compound involves Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and 4-methylphenylacetonitrile in ethanol using potassium hydroxide (KOH) as a base. This reaction is valuable in organic synthesis and provides access to various functionalized compounds .

Material Science and Optoelectronics

Fluorescent Properties: Due to its aromatic structure, this compound exhibits fluorescence. Researchers have explored its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

Computational Chemistry and Molecular Modeling

Binding Studies: Computational simulations can predict the binding affinity of this compound to specific protein targets. Researchers have used molecular docking studies to identify potential interactions with enzymes, receptors, or transporters relevant to disease pathways .

Agrochemicals and Pest Control

Pesticide Development: The compound’s unique structure may lend itself to pesticide development. Researchers have investigated its insecticidal or fungicidal properties, aiming to create environmentally friendly alternatives to conventional pesticides .

Natural Product Chemistry

Bioactivity Screening: Given its resemblance to natural products, this compound has been screened for bioactivity. Researchers explore its potential as a lead compound for drug discovery, especially in the context of natural product-inspired libraries .

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, reactivity, biological activity, and potential applications. This would require experimental studies and possibly computational modeling .

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-26-22(30)15-29-12-4-5-19(25(29)31)24-27-23(28-34-24)18-10-11-20(32-2)21(13-18)33-3/h4-13H,14-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSXLMSORYOGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

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